molecular formula C6H14N4O2 B555974 DL-Arginine CAS No. 7200-25-1

DL-Arginine

Cat. No.: B555974
CAS No.: 7200-25-1
M. Wt: 174.20 g/mol
InChI Key: ODKSFYDXXFIFQN-UHFFFAOYSA-N
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Description

DL-Arginine is a racemic mixture of D-arginine and L-arginine, which are enantiomers of the amino acid arginine. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and the urea cycle. The compound is involved in numerous metabolic pathways and is essential for the proper functioning of the immune system, hormone secretion, and wound healing .

Mechanism of Action

Target of Action

DL-Arginine, a form of the amino acid arginine, has several primary targets in the body. One of its main targets is the enzyme known as Creatine kinase M-type . This enzyme plays a crucial role in energy metabolism in cells, particularly in tissues with high, fluctuating energy demands such as skeletal muscle and the brain .

Mode of Action

This compound interacts with its targets in a variety of ways. It serves as a substrate for different nitrogen-containing compounds . In ureotelic animals, arginine is a key substrate for ammonia detoxification via the urea cycle . Free arginine also serves as a substrate for other biologically active compounds .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is elemental to produce Nitric Oxide (NO) , which acts as a major vasodilator with favorable effects on the cardiovascular system . Moreover, this compound is involved in the synthesis of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . It promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unique due to its relatively large size, hydrophilic nature, and susceptibility to hydrolytic degradation in tissues throughout the body . These properties differ significantly from those of small drugs, which are primarily eliminated via renal and hepatic pathways .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and far-reaching. It has been shown to improve oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance . Furthermore, investigations have demonstrated that this compound can reduce plasma glucose levels, improving glucose tolerance . This compound supplementation was also shown to reduce adiposity and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of this compound can be influenced by dietary intake, as it is a natural constituent of food proteins . Moreover, the efficacy of this compound can be affected by factors such as the individual’s overall health status, the presence of certain diseases (such as diabetes), and the use of certain medications .

Biochemical Analysis

Biochemical Properties

DL-Arginine participates in several biochemical reactions. It is a substrate for nitric oxide synthase, which converts arginine into nitric oxide and citrulline. Nitric oxide is a critical signaling molecule involved in vasodilation and immune responses. This compound also interacts with enzymes such as arginase, which hydrolyzes arginine to ornithine and urea, playing a role in the urea cycle. Additionally, this compound is involved in the synthesis of creatine, polyamines, and agmatine, interacting with various enzymes and proteins in these pathways .

Cellular Effects

This compound influences various cellular processes. It enhances cell proliferation and differentiation, particularly in immune cells such as T cells. This compound modulates cell signaling pathways, including the nitric oxide-cyclic GMP pathway, which affects vascular smooth muscle relaxation and neurotransmission. It also impacts gene expression by influencing transcription factors and epigenetic modifications. Furthermore, this compound affects cellular metabolism by promoting the synthesis of creatine and polyamines, which are essential for energy production and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nitric oxide synthase, facilitating the production of nitric oxide, which acts as a signaling molecule. This compound also inhibits arginase, leading to increased availability of arginine for nitric oxide synthesis. Additionally, this compound can be methylated by protein arginine methyltransferases, affecting protein function and gene expression. These interactions highlight the multifaceted role of this compound in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable, but its degradation can occur under certain conditions, affecting its efficacy. Long-term studies have shown that this compound supplementation can lead to sustained increases in nitric oxide production and improved cellular function. Prolonged exposure to high concentrations of this compound may result in feedback inhibition of nitric oxide synthase and arginase, altering its effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low to moderate doses of this compound have been shown to enhance immune function, improve vascular health, and promote wound healing. High doses of this compound can lead to adverse effects, such as oxidative stress and impaired cellular function. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key substrate in the urea cycle, where it is converted to ornithine and urea by arginase. This compound also participates in the synthesis of creatine, polyamines, and agmatine, interacting with enzymes such as glycine amidinotransferase and ornithine decarboxylase. These pathways are essential for maintaining nitrogen balance, energy production, and cellular growth .

Transport and Distribution

This compound is transported into cells via cationic amino acid transporters, such as CAT-1 and CAT-2. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Binding proteins, such as arginine-binding proteins, facilitate the transport and localization of this compound within cells. The distribution of this compound affects its availability for biochemical reactions and cellular processes .

Subcellular Localization

This compound is localized in different subcellular compartments, depending on its function. In the cytoplasm, this compound is involved in protein synthesis and nitric oxide production. In the mitochondria, this compound contributes to energy production and regulation of mitochondrial function. This compound can also be transported to the nucleus, where it influences gene expression and epigenetic modifications. Post-translational modifications, such as methylation, can affect the subcellular localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Arginine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of L-ornithine with cyanamide, followed by hydrolysis to produce this compound. Another method involves the enzymatic conversion of L-arginine to D-arginine using specific enzymes such as L-arginase .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce arginine, which is then extracted and purified to obtain this compound. The fermentation process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: DL-Arginine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of arginine to produce nitric oxide and citrulline, catalyzed by the enzyme nitric oxide synthase. This reaction is crucial for the regulation of blood flow and immune responses .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the amino acid .

Major Products Formed: The major products formed from the reactions of this compound include nitric oxide, citrulline, and various dimethylated derivatives such as asymmetrical dimethylarginine and symmetrical dimethylarginine. These products play significant roles in cellular signaling and metabolic regulation .

Scientific Research Applications

DL-Arginine has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other amino acids and peptides. In biology, this compound is studied for its role in protein synthesis and metabolic pathways .

In medicine, this compound is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and immune disorders. It is known to improve blood flow, enhance immune responses, and promote wound healing. Additionally, this compound is used in the production of dietary supplements and pharmaceuticals .

In the industrial sector, this compound is utilized in the production of biodegradable polymers, flame retardants, and antibacterial agents. Its unique chemical properties make it a valuable component in various industrial applications .

Comparison with Similar Compounds

DL-Arginine is often compared with other amino acids such as L-citrulline and L-ornithine, which are also involved in the urea cycle and nitric oxide production. While L-citrulline is a precursor to L-arginine and enhances nitric oxide production, L-ornithine is primarily involved in the detoxification of ammonia and the synthesis of polyamines .

This compound is unique in its ability to produce both D-arginine and L-arginine, allowing it to participate in a broader range of metabolic processes. Its dual nature makes it a versatile compound with diverse applications in research and industry .

List of Similar Compounds:
  • L-Arginine
  • D-Arginine
  • L-Citrulline
  • L-Ornithine
  • Asymmetrical Dimethylarginine (ADMA)
  • Symmetrical Dimethylarginine (SDMA)

This compound stands out due to its racemic nature, providing a balance of both enantiomers and enhancing its functional versatility.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022618
Record name DL-Arginine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7200-25-1, 1119-34-2, 74-79-3
Record name (±)-Arginine
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Record name DL-Arginine
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Record name Detoxargin
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Record name arginine
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Record name Arginine
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Record name DL-Arginine
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Record name ARGININE, DL-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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